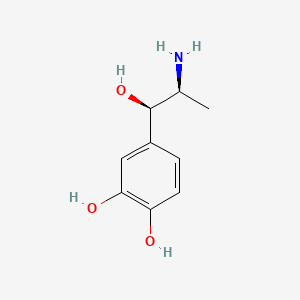
Levonordefrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Levonordefrin, also known as α-methylnorepinephrine, is a synthetic catecholamine and sympathomimetic amine. It is primarily used as a vasoconstrictor in local anesthetic solutions, particularly in dental procedures. This compound mimics the effects of adrenaline but is more stable and less potent in raising blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: Levonordefrin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a precursor such as norepinephrine.
Methylation: The precursor undergoes methylation to introduce a methyl group, forming α-methylnorepinephrine.
Purification: The product is then purified through crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale reactors are used to carry out the methylation reaction.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: Levonordefrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like halogens and nitrating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
Levonordefrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.
Biology: this compound is used in studies related to adrenergic receptors and their signaling pathways.
Medicine: It is commonly used in dental anesthesia to prolong the effect of local anesthetics and reduce bleeding during procedures.
Industry: this compound is used in the formulation of various pharmaceutical products
作用機序
Levonordefrin is often compared with other sympathomimetic amines such as epinephrine and norepinephrine:
Epinephrine: this compound is less potent than epinephrine in raising blood pressure and causing vasoconstriction but is more stable.
Norepinephrine: this compound is a synthetic derivative of norepinephrine with similar pharmacologic activity but different stability and potency profiles .
類似化合物との比較
- Epinephrine
- Norepinephrine
- Phenylephrine
- Methyldopa (metabolite: α-methylnorepinephrine) .
Levonordefrin’s unique stability and pharmacologic profile make it a valuable compound in both clinical and research settings.
特性
Key on ui mechanism of action |
It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction. |
|---|---|
CAS番号 |
74812-63-8 |
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1 |
InChIキー |
GEFQWZLICWMTKF-MLUIRONXSA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N |
異性体SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N |
正規SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















